Cas no 860609-63-8 (2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile)

2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile
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2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C142075-0.5mg |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile |
860609-63-8 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C142075-2.5mg |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile |
860609-63-8 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
A2B Chem LLC | AI69466-10g |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | >90% | 10g |
$8767.00 | 2024-04-19 | |
A2B Chem LLC | AI69466-1mg |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644840-1mg |
2-Chloro-4-(2,4-dichlorophenyl)-6-(p-tolyl)nicotinonitrile |
860609-63-8 | 98% | 1mg |
¥546.00 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892407-1g |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | C142075-1mg |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile |
860609-63-8 | 1mg |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AI69466-500mg |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI69466-10mg |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI69466-5mg |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
860609-63-8 | >90% | 5mg |
$214.00 | 2024-04-19 |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrileに関する追加情報
Professional Introduction to 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile (CAS No. 860609-63-8)
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile, with the CAS number 860609-63-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nicotinonitrile derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including the presence of multiple chloro and methyl substituents, contribute to its distinctive chemical properties and reactivity.
The synthesis of 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The process typically begins with the functionalization of a benzene ring, followed by the introduction of chloro and methyl groups at specific positions. The final step involves the formation of the nitrile group, which is a critical feature for the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.
Recent research has demonstrated the potential of nicotinonitrile derivatives as lead compounds in the development of new therapeutic agents. Studies have shown that these compounds exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating a range of diseases. Specifically, 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile has been investigated for its antimicrobial properties. The presence of multiple halogen atoms enhances its ability to interact with biological targets, leading to potent effects against resistant strains of bacteria and fungi.
In addition to its antimicrobial applications, this compound has shown promise in the field of cancer research. Preliminary studies indicate that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The structural motif of nicotinonitrile derivatives is particularly interesting because it can be modified to target specific molecular mechanisms associated with different types of cancer. This flexibility makes 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile a valuable scaffold for further drug discovery efforts.
The agrochemical industry has also recognized the potential of this compound as a precursor for developing novel pesticides. Nicotinonitrile derivatives are known to possess herbicidal and insecticidal properties, which can help in protecting crops from pests and diseases. The specific arrangement of substituents in 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile enhances its bioactivity against a broad spectrum of plant pathogens. This makes it a promising candidate for formulating environmentally friendly agrochemical products that are effective yet safe for agricultural use.
The chemical properties of 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile also make it an interesting subject for studying molecular interactions at the interface of chemistry and biology. Its ability to bind to biological targets with high affinity suggests that it could be used as a tool compound in mechanistic studies. By understanding how this compound interacts with enzymes and receptors, researchers can gain insights into fundamental biological processes and develop new strategies for drug design.
The synthesis and application of this compound highlight the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. The development of new drugs often requires a multifaceted approach that combines synthetic chemistry with computational modeling and biological testing. 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile serves as an excellent example of how such collaborations can lead to innovative solutions in drug discovery and development.
In conclusion, 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile (CAS No. 860609-63-8) is a versatile chemical compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure and bioactivity make it a valuable tool for researchers working on antimicrobial agents, anticancer drugs, and pesticides. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new therapies and improving agricultural practices.
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